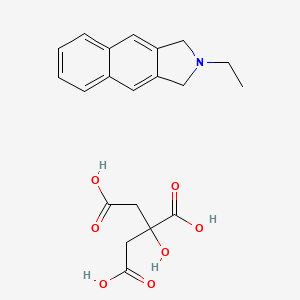
(Heptafluoropropoxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptafluoropropoxy)(trimethyl)silane is a chemical compound with the molecular formula C6H11F7OSi. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a heptafluoropropoxy group attached to a trimethylsilyl group, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Heptafluoropropoxy)(trimethyl)silane typically involves the reaction of heptafluoropropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
C3F7OH+ClSi(CH3)3→C3F7OSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Heptafluoropropoxy)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form heptafluoropropanol and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as heptafluoropropylamines, heptafluoropropyl alcohols, and heptafluoropropyl thiols can be formed.
Hydrolysis Products: The primary products of hydrolysis are heptafluoropropanol and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
(Heptafluoropropoxy)(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and bioavailability.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of (Heptafluoropropoxy)(trimethyl)silane involves its ability to interact with various molecular targets through its fluorinated and silyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity, enhanced stability, and altered reactivity. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Heptafluoropropyl)trimethylsilane: Similar in structure but lacks the oxygen atom in the heptafluoropropoxy group.
(Trifluoromethoxy)(trimethyl)silane: Contains a trifluoromethoxy group instead of a heptafluoropropoxy group.
(Pentafluoroethoxy)(trimethyl)silane: Contains a pentafluoroethoxy group instead of a heptafluoropropoxy group.
Uniqueness
(Heptafluoropropoxy)(trimethyl)silane is unique due to the presence of the heptafluoropropoxy group, which imparts distinct properties such as high electronegativity, chemical resistance, and low surface energy. These properties make it particularly valuable in applications where stability and resistance to harsh conditions are required.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropoxy(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F7OSi/c1-15(2,3)14-6(12,13)4(7,8)5(9,10)11/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRCBRSNNOOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F7OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50762469 |
Source


|
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106609-54-5 |
Source


|
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
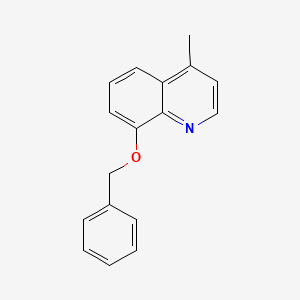
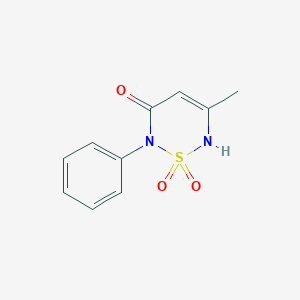
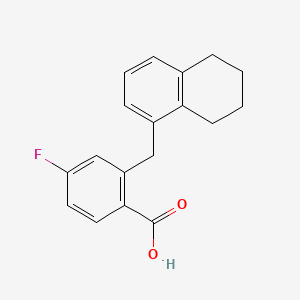
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

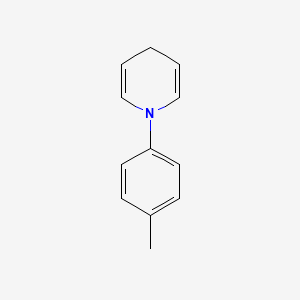
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)



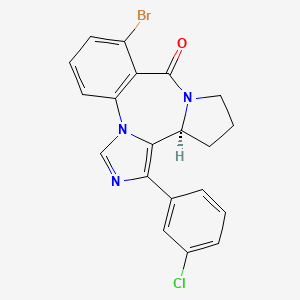

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
